molecular formula C14H26N2O3 B2897580 rac-tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate CAS No. 1909294-93-4

rac-tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate

Cat. No.: B2897580
CAS No.: 1909294-93-4
M. Wt: 270.373
InChI Key: IDWVGGMOYJZQRB-NEPJUHHUSA-N
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Description

rac-tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a fused aminooxolane (tetrahydrofuran-3-amine) substituent. Its molecular formula is C12H20N4O3 with a molecular weight of 268.32 g/mol, and it is commercially available at 95% purity . The Boc group enhances solubility and stability during synthetic workflows, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-10(5-8-16)12-11(15)6-9-18-12/h10-12H,4-9,15H2,1-3H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWVGGMOYJZQRB-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@H]2[C@@H](CCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminooxolan Moiety: The aminooxolan group is introduced via a nucleophilic substitution reaction, where an appropriate oxirane derivative reacts with the piperidine intermediate.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to protect reactive functional groups during the synthesis. These groups are later removed to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

rac-tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and commercial distinctions between rac-tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate and analogous compounds from diverse sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Commercial Notes References
This compound C12H20N4O3 268.32 Piperidine core, Boc-protected, (2R,3S)-aminooxolane substituent 95% purity, Enamine Ltd.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C17H23NO4 305.37 Piperidine core, Boc-protected, phenyl and carboxylic acid substituents Hazardous; used in safety studies
rac-tert-butyl 4-[(2S,3R)-3-amino-6-oxopiperidin-2-yl]piperidine-1-carboxylate C15H27N3O3 297.40 Piperidine core, Boc-protected, 6-oxo-piperidine substituent Category D8, 95% purity
rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate C16H22F2N2O2 324.36 Piperidine core, Boc-protected, 3,4-difluorophenyl substituent Priced at €372/25mg (CymitQuimica)
rac-tert-butyl (2R,4S)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate hydrochloride C13H24ClN2O4 307.79 Pyrrolidine core, Boc-protected, methoxy-oxoethyl substituent, hydrochloride salt 95% purity, Enamine Ltd.

Key Comparative Insights

Core Heterocycle Variations: The target compound features a piperidine ring, whereas analogs like rac-tert-butyl (2R,4S)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (pyrrolidine core) demonstrate reduced ring size, which impacts conformational flexibility and binding affinity in drug design .

Fluorinated derivatives like rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate introduce electron-withdrawing fluorine atoms, improving metabolic stability and membrane permeability in pharmacokinetic profiles .

Functional Group Modifications: The 6-oxo-piperidine substituent in rac-tert-butyl 4-[(2S,3R)-3-amino-6-oxopiperidin-2-yl]piperidine-1-carboxylate introduces a ketone group, which may alter reactivity in nucleophilic acyl substitution reactions compared to the aminooxolane’s ether linkage .

Stereochemical Complexity :

  • While the target compound has (2R,3S) stereochemistry, analogs like (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid highlight how stereochemical variations influence molecular recognition and synthetic routes .

Commercial Accessibility :

  • The target compound and its pyrrolidine analog are available from Enamine Ltd. at 95% purity, whereas fluorinated derivatives command higher prices (e.g., €372/25mg for the difluorophenyl variant) due to synthetic complexity .

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